molecular formula C9H17Cl2N3O B6156571 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1229623-56-6

1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B6156571
CAS No.: 1229623-56-6
M. Wt: 254.2
InChI Key:
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Description

1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is a heterocyclic compound that features a pyrazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrazole and piperidine rings in its structure makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Methylation and Hydrochloride Formation: The final step involves methylation of the pyrazole nitrogen followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the piperidine moiety, leading to different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol: The base form without the dihydrochloride salt.

    1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine: An amine derivative with different pharmacological properties.

    1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-carboxylic acid: A carboxylic acid derivative used in different chemical reactions.

Uniqueness

1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This structural feature allows for the exploration of diverse pharmacological activities and the development of novel therapeutic agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride involves the reaction of 4-piperidone with methyl hydrazine to form 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-piperidone", "methyl hydrazine", "hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with methyl hydrazine in the presence of a suitable solvent and a reducing agent to form 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-ol." ] }

CAS No.

1229623-56-6

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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